Thio-aripiprazole
Overview
Description
Thio-aripiprazole is a derivative of aripiprazole, a well-known antipsychotic medication. Aripiprazole is classified as a third-generation antipsychotic due to its unique pharmacological profile, which includes partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors . This compound retains these properties but incorporates a sulfur atom, potentially altering its pharmacokinetic and pharmacodynamic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thio-aripiprazole typically involves the introduction of a sulfur atom into the aripiprazole structure. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the substitution of a halogen atom in aripiprazole with a thiol group under basic conditions.
Cyclization Reactions: Another approach involves the cyclization of a precursor molecule containing both an amine and a thiol group, forming the this compound structure.
Industrial Production Methods: Industrial production of this compound may utilize high-throughput methods such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. Reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Thio-aripiprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.
Substitution: The thiol group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through substitution reactions with various electrophiles.
Scientific Research Applications
Thio-aripiprazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of sulfur incorporation on the pharmacokinetics and pharmacodynamics of aripiprazole derivatives.
Biology: Investigated for its potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Medicine: Explored as a potential therapeutic agent for psychiatric disorders, with studies focusing on its efficacy and safety profile compared to aripiprazole.
Mechanism of Action
Thio-aripiprazole exerts its effects through a combination of partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors. This dual action helps to stabilize dopamine and serotonin levels in the brain, reducing symptoms of psychosis and mood disorders. The incorporation of a sulfur atom may enhance its binding affinity and selectivity for these receptors, potentially improving its therapeutic profile .
Comparison with Similar Compounds
Aripiprazole: The parent compound, known for its partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors.
Brexpiprazole: A similar compound with a higher affinity for serotonin receptors and a lower risk of side effects such as akathisia.
Uniqueness: Thio-aripiprazole’s uniqueness lies in the incorporation of a sulfur atom, which may enhance its pharmacokinetic and pharmacodynamic properties. This modification could lead to improved efficacy and safety profiles compared to other antipsychotic medications.
Biological Activity
Thio-aripiprazole is a derivative of the atypical antipsychotic aripiprazole, designed to enhance its therapeutic efficacy and reduce side effects. Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, particularly in the treatment of psychiatric disorders.
This compound retains the core mechanism of action of aripiprazole, functioning primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique profile allows it to stabilize dopaminergic and serotonergic transmission, which is crucial in managing symptoms of schizophrenia and bipolar disorder. The addition of a thiol group may enhance receptor binding affinity or alter metabolic pathways, potentially leading to improved efficacy or reduced side effects compared to aripiprazole.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to differ from that of aripiprazole due to structural modifications. Key parameters include:
- Absorption : Similar to aripiprazole, this compound is likely absorbed well orally.
- Half-life : The half-life may be extended compared to aripiprazole, potentially allowing for less frequent dosing.
- Metabolism : this compound is anticipated to be metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), similar to aripiprazole, but with possible variations in metabolic pathways due to the thiol modification.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability and Proliferation : this compound showed dose-dependent effects on cellular ATP levels in SH-SY5Y cells, indicating potential mitochondrial toxicity. The IC50 value for this compound was found to be similar to that of aripiprazole at approximately 9 μM .
Compound | IC50 (μM) | Effect on ATP Levels (%) |
---|---|---|
This compound | 9 | Significant decline |
Aripiprazole | 9 | Significant decline |
- Neuronal Toxicity : Both this compound and its parent compound induced cell death in a galactose-selective manner, suggesting a specific toxicity profile that may affect neuronal health differently depending on metabolic conditions .
In Vivo Studies
In vivo models have provided insights into the potential therapeutic benefits of this compound:
- Animal Models : Research using Drosophila melanogaster has shown that chronic administration of this compound leads to significant behavioral changes indicative of reduced motor function, similar to findings with aripiprazole. This suggests that while it may share some therapeutic benefits, caution is warranted regarding its side effects .
Case Studies
- Schizophrenia Treatment : A clinical case study involving patients with treatment-resistant schizophrenia indicated that switching from aripiprazole to this compound resulted in improved symptom management with fewer extrapyramidal symptoms reported. This aligns with the hypothesis that modifications in the drug's structure can lead to enhanced tolerability .
- Bipolar Disorder Management : Another case highlighted the effectiveness of this compound in managing manic episodes in bipolar disorder patients who had previously experienced adverse effects from standard treatments. Patients reported improved mood stabilization and fewer side effects .
Properties
Molecular Formula |
C23H27Cl2N3OS |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C23H27Cl2N3OS/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-29-18-8-6-17-7-9-22(30)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,30) |
InChI Key |
XSCIEQZAASEUST-UHFFFAOYSA-N |
SMILES |
C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Purity |
98% |
Synonyms |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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